N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are widely known for their biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of a benzenesulfonyl group attached to a quinoline ring, which is further connected to a butanamide moiety.
Preparation Methods
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be achieved through various synthetic routes. One common method involves the base-mediated coupling reactions of benzenesulfonyl azides with proline derivatives . The reaction typically requires a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a solvent like 1,2-dichloroethane (DCE). The reaction proceeds through N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol .
Chemical Reactions Analysis
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenesulfonyl group, using reagents like halogens or nitrating agents.
Scientific Research Applications
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antiviral agent.
Industry: It is utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes involved in the synthesis of folic acid, thereby disrupting the production of purines and pyrimidines necessary for DNA replication . This inhibition leads to the antibacterial and antitumor activities observed in various studies .
Comparison with Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide can be compared with other sulfonamide derivatives such as:
- Sulfamonomethoxine
- Sulfadimethoxine
- Sulfisoxazole
- Sulfadiazine
These compounds share similar antibacterial properties but differ in their specific molecular structures and pharmacokinetic profiles. This compound is unique due to its quinoline ring structure, which may contribute to its distinct biological activities .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-7-19(22)20-16-12-11-15-8-6-13-21(18(15)14-16)25(23,24)17-9-4-3-5-10-17/h3-5,9-12,14H,2,6-8,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHPESZZABFUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.